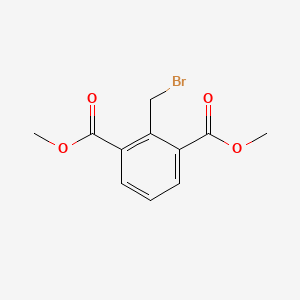

Dimethyl 2-(bromomethyl)isophthalate

Description

Properties

IUPAC Name |

dimethyl 2-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJSSQZVMROWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethyl 2-(bromomethyl)isophthalate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dimethyl 2-(bromomethyl)isophthalate, a versatile bifunctional reagent. With its unique combination of a reactive benzylic bromide and two ester functionalities on a benzene ring, this compound serves as a valuable building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity, and safe handling procedures, offering field-proven insights to guide researchers in its effective utilization.

Core Chemical Identity and Properties

Dimethyl 2-(bromomethyl)isophthalate is an aromatic compound that is a derivative of isophthalic acid. The strategic placement of the bromomethyl group ortho to one of the methyl ester groups and meta to the other makes it a unique synthon for the construction of complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 16281-93-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| Physical Form | Solid or viscous liquid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |

Synthesis of Dimethyl 2-(bromomethyl)isophthalate: A Protocol Grounded in Mechanistic Understanding

The synthesis of Dimethyl 2-(bromomethyl)isophthalate is most effectively achieved via a radical bromination of its precursor, Dimethyl 2-methylisophthalate. This method offers high selectivity for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Synthetic Workflow

Caption: Synthetic workflow for Dimethyl 2-(bromomethyl)isophthalate.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl 2-methylisophthalate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude Dimethyl 2-(bromomethyl)isophthalate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination.

-

Radical Initiator (AIBN): AIBN is a common choice as it decomposes upon heating to generate radicals at a controlled rate, initiating the chain reaction necessary for benzylic bromination.

-

Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, acetonitrile can be a suitable alternative.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), Bromomethyl protons (singlet, ~4.5-4.8 ppm), Methyl ester protons (two singlets, ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbons (~165-170 ppm), Aromatic carbons (~128-135 ppm), Bromomethyl carbon (~30-35 ppm), Methyl ester carbons (~52 ppm). |

| IR Spectroscopy | C=O stretch (ester, ~1720-1740 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (ester, ~1100-1300 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 286/288 (characteristic isotopic pattern for bromine), fragment ions corresponding to the loss of Br, OCH₃, and COOCH₃. |

Reactivity and Synthetic Applications

The synthetic utility of Dimethyl 2-(bromomethyl)isophthalate stems from the high reactivity of its benzylic bromide group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, making it a valuable precursor in the synthesis of bioactive molecules and functional materials.

General Reactivity Profile

The core reactivity of Dimethyl 2-(bromomethyl)isophthalate is the displacement of the bromide ion by a nucleophile. This reaction typically proceeds via an Sₙ2 mechanism.

Caption: General nucleophilic substitution reaction.

Applications in the Synthesis of Bioactive Scaffolds

While specific examples for the 2-isomer are not extensively documented in publicly available literature, the analogous Dimethyl 3-(bromomethyl)phthalate is a known precursor for the synthesis of isoindolinones, a class of compounds with diverse biological activities.[3] The same synthetic strategy can be applied to Dimethyl 2-(bromomethyl)isophthalate to generate novel isoindolinone derivatives for drug discovery programs. This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.[3]

Potential in Materials Science

The bifunctional nature of Dimethyl 2-(bromomethyl)isophthalate makes it an attractive monomer or cross-linking agent in polymer chemistry. The ester groups can be hydrolyzed to carboxylic acids, which can then be used to form polyesters or polyamides. The bromomethyl group can be used to graft polymers onto surfaces or to create functionalized polymers through post-polymerization modification.[4]

Safety and Handling

Dimethyl 2-(bromomethyl)isophthalate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Wash skin thoroughly after handling.[1]

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]

Conclusion

Dimethyl 2-(bromomethyl)isophthalate is a valuable and versatile building block for chemical synthesis. Its well-defined reactivity, particularly the susceptibility of the benzylic bromide to nucleophilic substitution, provides a reliable handle for the construction of complex molecules. This guide has outlined its fundamental properties, a robust synthetic method, predicted spectroscopic data, and key application areas. For researchers in drug discovery and materials science, this compound offers significant potential for the development of novel and functional chemical entities.

References

-

Reactions with Nucleophiles – Attack at the Metal. University of Sheffield. [Link]

-

Easy Conversion of Dimethyl -(Bromomethyl)fumarate into Functionalized Allyl Ethers Mediated by DABCO. (2015). ResearchGate. [Link]

-

Improved Synthesis of Bioactive Molecules Through Flow Chemistry. (2021). Springer. [Link]

-

A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (2015). SciSpace. [Link]

-

Reactions of Oximate α-Nucleophiles with Esters: Evidence from Solvation Effects for Substantial Decoupling of Desolvation and Bond Formation. Scilit. [Link]

-

Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Livin - Controlled Radical Polymerization. ACS Publications. [Link]

-

Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. (2022). MDPI. [Link]

-

Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells. PMC. [Link]

-

A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (2015). Scientific & Academic Publishing. [Link]

Sources

- 1. Dimethyl 2-(bromomethyl)isophthalate | 16281-93-9 [sigmaaldrich.com]

- 2. 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)isophthalate | Apollo [store.apolloscientific.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Dimethyl 2-(bromomethyl)isophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl 2-(bromomethyl)isophthalate, a key intermediate in the synthesis of various organic compounds. Recognizing the critical role of solubility data in process development, purification, and formulation, this document offers a blend of theoretical principles, practical experimental methodologies, and extrapolated data to empower researchers in their scientific endeavors.

Introduction: The Significance of Solubility in Chemical Processes

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in a solution. For a compound like dimethyl 2-(bromomethyl)isophthalate, which often serves as a building block in multi-step syntheses, understanding its solubility profile is paramount for several reasons:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solvent.

-

Purification: Crystallization, a common purification technique, relies on the differential solubility of a compound and its impurities in a solvent system at varying temperatures.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

This guide will delve into the factors governing the solubility of dimethyl 2-(bromomethyl)isophthalate, provide methodologies for its determination, and present available data to inform solvent selection and process optimization.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). For a solute to dissolve spontaneously in a solvent, the Gibbs free energy of the system must decrease (ΔG < 0). This change is described by the equation:

ΔG = ΔH_sol - TΔS_sol

where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which typically increases as the solute molecules become more dispersed in the solvent.

The interplay of these factors determines the extent of solubility. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is because the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between similar molecules are more readily overcome and replaced by new, favorable interactions.[1][2]

Dimethyl 2-(bromomethyl)isophthalate, with its aromatic ring, ester functional groups, and a bromomethyl substituent, possesses both polar and non-polar characteristics. This structural complexity suggests that its solubility will vary significantly across a range of organic solvents with differing polarities.

Solubility Profile: An Analog-Based Approach

Direct experimental solubility data for dimethyl 2-(bromomethyl)isophthalate is not extensively available in published literature. However, valuable insights can be gleaned from the solubility data of a structurally analogous compound, dimethyl isophthalate . The primary structural difference is the presence of a bromomethyl group in place of a hydrogen atom on the benzene ring. This substitution is expected to increase the molecule's polarity and molecular weight, which may influence its solubility. The following table summarizes the solubility of dimethyl isophthalate in a variety of organic solvents at 25°C, providing a strong predictive foundation.[3]

| Solvent | Solubility (g/L) | Solvent Polarity (Relative) |

| N,N-Dimethylformamide (DMF) | 752.58 | High |

| Dimethyl Sulfoxide (DMSO) | 780.45 | High |

| N-Methyl-2-pyrrolidone (NMP) | 667.4 | High |

| Dichloromethane | 487.67 | Medium-High |

| Chloroform | 354.03 | Medium-High |

| Tetrahydrofuran (THF) | 316.46 | Medium |

| Acetone | 266.08 | Medium |

| Ethyl Acetate | 133.68 | Medium |

| Toluene | 73.43 | Low |

| Methanol | 54.64 | High (Protic) |

| Ethanol | 43.35 | High (Protic) |

| Isopropanol | 29.54 | Medium (Protic) |

| n-Hexane | 5.97 | Very Low |

| Water | 0.39 | Very High (Protic) |

Data for Dimethyl Isophthalate at 25°C[3]

Interpretation and Extrapolation for Dimethyl 2-(bromomethyl)isophthalate:

The bromomethyl group introduces a polar C-Br bond and increases the overall molecular weight. This will likely:

-

Enhance solubility in polar aprotic solvents like DMF, DMSO, and NMP due to favorable dipole-dipole interactions.

-

Slightly decrease solubility in non-polar solvents like hexane and toluene, as the energetic cost of breaking the solvent-solvent interactions becomes higher.

-

Have a complex effect in protic solvents like alcohols. While the polarity increases, the potential for steric hindrance from the bromomethyl group might disrupt hydrogen bonding with the solvent.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise solubility data for dimethyl 2-(bromomethyl)isophthalate, experimental determination is essential. This section details three widely used and reliable methods.

The Gravimetric Method: A Fundamental Approach

The gravimetric method is a straightforward and accurate technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of dimethyl 2-(bromomethyl)isophthalate to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer can be used.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of saturated solution taken (L)

-

Caption: Workflow for the gravimetric determination of solubility.

UV/Vis Spectroscopy: A High-Throughput Screening Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy offers a rapid and sensitive method for solubility determination.[6][7][8] This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of dimethyl 2-(bromomethyl)isophthalate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard curve. The slope of this line is the molar absorptivity.

-

-

Preparation of Saturated Solution and Measurement:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

-

After equilibration, filter the supernatant to remove undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the standard curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Caption: Workflow for solubility determination using UV/Vis spectroscopy.

UPLC-MS/MS: The Gold Standard for Accuracy and Sensitivity

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for determining solubility, especially for complex mixtures or when only small amounts of material are available.[9][10]

Experimental Protocol:

-

Method Development:

-

Develop a UPLC method for the separation of dimethyl 2-(bromomethyl)isophthalate from any potential impurities. This involves selecting an appropriate column, mobile phase, and gradient.

-

Optimize the MS/MS parameters (e.g., parent ion, daughter ions, collision energy) for the sensitive and specific detection of the analyte.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards of known concentrations of dimethyl 2-(bromomethyl)isophthalate in the solvent of interest.

-

Analyze the calibration standards by UPLC-MS/MS and construct a calibration curve by plotting the peak area versus concentration.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution and filter it as described previously.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the UPLC-MS/MS system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution by applying the dilution factor.

-

Caption: Workflow for UPLC-MS/MS based solubility measurement.

Conclusion: A Practical Guide for the Bench Scientist

The solubility of dimethyl 2-(bromomethyl)isophthalate is a critical parameter that influences its handling, reaction, and purification. While direct quantitative data is scarce, a robust estimation can be made based on the solubility of its structural analog, dimethyl isophthalate. For precise and reliable data, this guide has provided detailed protocols for three established experimental methods: gravimetric analysis, UV/Vis spectroscopy, and UPLC-MS/MS. By understanding the theoretical principles and applying these practical methodologies, researchers, scientists, and drug development professionals can make informed decisions to accelerate their research and development efforts.

References

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

-

Scent.vn. (n.d.). Dimethyl isophthalate CAS# 1459-93-4: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

-

Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 31). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). 211 ANALYTICAL CHEMISTRY Experiment No. 1 GRAVIMETRIC ANALYSIS.

-

Chemistry LibreTexts. (2026, February 26). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). Properties and Structure of Aromatic Ester Solvents. Retrieved from [Link]

-

Al-Mustansiriya University. (2025, October 22). Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Retrieved from [Link]

-

PubMed. (2007, May 3). Properties and structure of aromatic ester solvents. Retrieved from [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. scent.vn [scent.vn]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. measurlabs.com [measurlabs.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

Thermal stability and melting point of Dimethyl 2-(bromomethyl)isophthalate

An In-depth Technical Guide to Dimethyl 2-(bromomethyl)isophthalate

Executive Summary

Dimethyl 2-(bromomethyl)isophthalate (CAS: 16281-93-9 ) is a specialized benzylic bromide intermediate used primarily in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds (e.g., isoindolinones, PARP inhibitors).[1] Unlike its more common isomer, dimethyl 5-(bromomethyl)isophthalate, the 2-isomer features a bromomethyl group sterically "clamped" between two ortho-ester moieties.

This unique structural motif drastically alters its physicochemical profile:

-

Melting Point: Low-melting solid or viscous oil (approx. 25–45°C range), often requiring distinct crystallization techniques compared to the high-melting 5-isomer.

-

Thermal Stability: High sensitivity to moisture and heat. The steric congestion facilitates specific decomposition pathways (e.g., lactonization) not seen in para-substituted analogs.

This guide provides a rigorous analysis of its thermal properties, stability mechanisms, and handling protocols, designed for researchers requiring high-purity inputs for drug development.

Part 1: Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | Dimethyl 2-(bromomethyl)benzene-1,3-dicarboxylate |

| CAS Number | 16281-93-9 |

| Molecular Formula | C₁₁H₁₁BrO₄ |

| Molecular Weight | 287.11 g/mol |

| Structural Feature | Steric Ortho-Lock: The reactive |

The "Ortho-Effect" on Stability

The 2-position placement creates a "steric pocket." While this protects the carbon-bromine bond from bulky external nucleophiles, it destabilizes the crystal lattice, leading to a significantly lower melting point than the 5-isomer (MP ~123°C). Furthermore, the proximity of the ester carbonyl oxygens to the methylene protons can facilitate intramolecular hydrogen abstraction or cyclization under thermal stress.

Part 2: Thermodynamic Profile (Melting Point)

Experimental vs. Predicted Melting Point

Unlike standard crystalline intermediates, Dimethyl 2-(bromomethyl)isophthalate often presents as a viscous, supercooled liquid that crystallizes slowly upon standing at cold temperatures.

-

Observed Phase State: Off-white low-melting solid or yellow viscous oil.

-

Experimental Melting Range: ~30–40°C (Note: Exact sharp melting points are rarely observed due to trace impurities of the unbrominated precursor, which acts as a solvent, depressing the MP).

-

Comparison:

-

2-Isomer (Target):< 45°C (Disrupted packing due to steric crowding).

-

5-Isomer (Reference):123–126°C (Symmetric packing, stable lattice).

-

Impact of Impurities on Phase

The synthesis (radical bromination) often yields 5–10% of Dimethyl 2-methylisophthalate (starting material). This impurity forms a eutectic mixture with the product, keeping it liquid at room temperature. A liquid state at 20°C often indicates <95% purity.

Part 3: Thermal Stability & Decomposition Pathways

Core Directive: This compound is a Lachrymator and Thermally Labile .

Hydrolytic Decomposition (Moisture Sensitivity)

The electron-withdrawing effect of the two ortho-esters makes the benzylic carbon highly electrophilic. Upon exposure to atmospheric moisture, it hydrolyzes to Dimethyl 2-(hydroxymethyl)isophthalate , which spontaneously cyclizes to form a phthalide derivative, releasing methanol.

Thermal Degradation (Dehydrobromination)

Above 60°C, or in the presence of weak bases, the compound risks eliminating HBr. However, the lack of

Figure 1: The proximity of the ester group facilitates rapid cyclization (red path) upon hydrolysis, making moisture control critical.

Part 4: Experimental Protocols

Protocol A: Accurate Melting Point Determination

Due to the tendency to supercool, standard capillary methods may fail if the sample is not pre-crystallized.

-

Sample Prep: Dissolve 50 mg of the viscous oil in 0.5 mL of cold Hexane/EtOAc (9:1) .

-

Induction: Scratch the vial side with a glass rod and cool to -20°C for 2 hours to induce crystallization.

-

Filtration: Rapidly filter the white needles on a cold sintered glass funnel.

-

Measurement: Use a DSC (Differential Scanning Calorimeter) for precision.

-

Ramp Rate: 5°C/min.

-

Atmosphere: Nitrogen (50 mL/min).

-

Expected Endotherm: Onset ~32°C, Peak ~38°C (highly dependent on purity).

-

Protocol B: Thermal Stability Stress Test (HPLC)

Validate the shelf-life of your batch.

-

Preparation: Prepare a 1 mg/mL solution in Anhydrous Acetonitrile .

-

Stress Conditions:

-

Vial A: 4°C (Control)

-

Vial B: 25°C (Ambient)

-

Vial C: 40°C (Accelerated)

-

-

Timepoints: T=0, 6h, 24h, 48h.

-

Analysis: Reverse-phase HPLC (C18 Column).

-

Mobile Phase: Water (0.1% Formic Acid) / MeCN gradient.

-

Detection: UV 254 nm.

-

Pass Criteria: < 2% degradation to the Phthalide peak (typically elutes earlier due to loss of methyl group and cyclization).

-

Part 5: Synthesis & Purification Workflow

To ensure high thermal stability, the removal of the radical initiator and unreacted starting material is paramount.

Figure 2: Direct crystallization at low temperature is superior to column chromatography, which often leads to hydrolysis on the silica surface.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15686242, Dimethyl 2-(bromomethyl)isophthalate. Retrieved from [Link]

Sources

- 1. 157652-28-3|Methyl 2-(bromomethyl)-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. Benzene-1,3-dicarboxylic acid;dimethyl benzene-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;nonanedioic acid | C34H50O16 | CID 173466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)-1,3-dimethylbenzene | C9H11Br | CID 13929124 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity Profile of Dimethyl 2-(bromomethyl)isophthalate

Abstract

Dimethyl 2-(bromomethyl)isophthalate is a versatile bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure incorporates a reactive benzylic bromide and two ester functionalities, offering a synthetically valuable platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity profile of the benzylic bromide moiety. We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols for its derivatization, and discuss potential side reactions and safety considerations. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this important building block.

Introduction: The Synthetic Utility of a Bifunctional Reagent

The benzylic halide is a privileged functional group in organic synthesis due to its heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition state of an S(_N)2 reaction and the carbocation intermediate of an S(_N)1 reaction.[1] Dimethyl 2-(bromomethyl)isophthalate positions this reactive handle on an isophthalate framework, presenting a molecule primed for strategic functionalization.

The presence of the two methyl ester groups, while relatively stable, influences the electronic properties of the aromatic ring and offers additional sites for subsequent chemical modification under different reaction conditions. This guide focuses primarily on the chemistry of the C-Br bond, which serves as the primary gateway for introducing diverse molecular fragments.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount when working with reactive intermediates. The essential data for Dimethyl 2-(bromomethyl)isophthalate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16281-93-9 | [2][3] |

| Molecular Formula | C(_11)H(_11)BrO(_4) | |

| Molecular Weight | 287.11 g/mol | [2] |

| Physical Form | Solid or viscous liquid | |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety & Handling

Dimethyl 2-(bromomethyl)isophthalate is classified as a hazardous substance.

-

Hazards: Harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[4][5]

-

Precautions: Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4][5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash immediately with plenty of water.[5] If swallowed, rinse mouth and do NOT induce vomiting.[4][5] In all cases of exposure, seek immediate medical attention.[5]

Synthesis of Dimethyl 2-(bromomethyl)isophthalate

The most common and effective method for synthesizing benzylic bromides from their corresponding methyl-substituted arenes is through free-radical bromination.[1] This pathway is favored because it avoids electrophilic aromatic substitution on the electron-rich benzene ring. The reagent of choice is N-Bromosuccinimide (NBS), which serves as a source of a low, steady concentration of molecular bromine (Br(_2)) upon reaction with trace HBr.[1][6] The reaction is typically initiated with light (photochemical activation) or a radical initiator like azobisisobutyronitrile (AIBN).

The synthesis from Dimethyl 2-methylisophthalate proceeds via a radical chain mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, makes this position highly selective for halogenation.[6]

Diagram: Synthesis via Radical Bromination

Caption: Workflow for the synthesis of Dimethyl 2-(bromomethyl)isophthalate.

Protocol 1: General Procedure for Radical Bromination

This protocol is adapted from standard procedures for benzylic bromination.[7][8]

-

Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl 2-methylisophthalate (1.0 eq.) in a suitable solvent such as acetonitrile or carbon tetrachloride. Causality: Acetonitrile is often preferred as a safer alternative to chlorinated solvents.[9][10]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the solution.

-

Initiation: Begin vigorous stirring and initiate the reaction either by irradiating the flask with a floodlight or by adding a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Purification: Wash the filtrate with a saturated aqueous solution of NaHCO(_3) and then with brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Core Reactivity Profile: The Benzylic Bromide

The carbon-bromine bond at the benzylic position is the molecule's reactive epicenter. It is susceptible to cleavage due to the excellent leaving group ability of the bromide ion and the electronic stabilization afforded by the adjacent π-system of the benzene ring. This reactivity is predominantly channeled through nucleophilic substitution pathways.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

Benzylic halides are unique in that they can readily undergo substitution via both S(_N)1 and S(_N)2 mechanisms.[11] The operative pathway is dictated by the specific reaction conditions: the nucleophile, the solvent, and the temperature.[11][12]

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[11][12] The solvent choice is critical; polar aprotic solvents solvate the counter-cation of the nucleophile but leave the nucleophile itself relatively "bare," enhancing its reactivity.[12] The reaction proceeds in a single, concerted step involving a backside attack on the electrophilic carbon.[11]

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This pathway is favored in polar protic solvents (e.g., water, ethanol, methanol) and with weaker nucleophiles.[11][12] These solvents excel at stabilizing both the departing bromide leaving group and the intermediate benzylic carbocation through hydrogen bonding and dipole-dipole interactions.[12] The reaction is a two-step process initiated by the departure of the bromide to form a resonance-stabilized carbocation, which is then captured by the nucleophile.

Diagram: Competing Substitution Pathways

Caption: S(_N)1 and S(_N)2 pathways for benzylic bromide substitution.

Reactions with Nucleophiles

The primary utility of Dimethyl 2-(bromomethyl)isophthalate lies in its reaction with a wide range of nucleophiles to introduce new functional groups.

Diagram: General Nucleophilic Substitution Workflow

Caption: A typical experimental workflow for nucleophilic substitution.

O-Nucleophiles (Alcohols, Phenols, Carboxylates)

Reaction with oxygen-based nucleophiles provides access to ethers and esters.

-

Ether Formation (Williamson Ether Synthesis): Reaction with an alkoxide (generated from an alcohol and a base like NaH) or a phenoxide proceeds efficiently.

-

Ester Formation: Reaction with a carboxylate salt (e.g., sodium acetate) yields the corresponding ester.

-

Hydrolysis: Reaction with water or hydroxide leads to the formation of the corresponding benzylic alcohol.

Protocol 2: Synthesis of a Benzylic Ether This protocol is a general procedure adapted for this substrate.[12][13]

-

Setup: To a solution of the desired alcohol (1.1 eq.) in an anhydrous polar aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (N(_2) or Ar). Causality: The anhydrous conditions and inert atmosphere are crucial as NaH reacts violently with water and air.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Bromide Addition: Add a solution of Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in the same solvent to the alkoxide mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by pouring it into a saturated aqueous NH(_4)Cl solution.[13] Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate. Purify the crude product by flash column chromatography on silica gel.

N-Nucleophiles (Amines, Azides, Amides)

Nitrogen nucleophiles are commonly used to build scaffolds for pharmaceuticals and other biologically active molecules.

-

Amine Alkylation: Primary and secondary amines react readily to form secondary and tertiary amines, respectively.[14]

-

Azide Formation: Sodium azide (NaN(_3)) is an excellent nucleophile for introducing the azido group, which can be subsequently reduced to a primary amine or used in click chemistry.

-

Gabriel Synthesis: Using potassium phthalimide as the nucleophile provides a classic and effective route to the primary amine after a subsequent deprotection step.

Protocol 3: Synthesis of a Benzylic Amine This protocol is adapted from a representative amination procedure.[7]

-

Setup: Dissolve Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

-

Reagent Addition: Add the primary or secondary amine (2.2 eq.). An excess of the amine is used to act as both the nucleophile and a base to neutralize the HBr byproduct. Alternatively, use 1.1 eq. of the amine and 1.5 eq. of a non-nucleophilic base like K(_2)CO(_3) or triethylamine.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate. Purify the crude product by column chromatography.

C-Nucleophiles (Cyanides, Enolates)

Forming new carbon-carbon bonds is fundamental to building molecular complexity.

-

Nitrile Formation: Reaction with sodium or potassium cyanide provides a direct route to the corresponding nitrile.[7] The nitrile group is a versatile handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Malonic Ester Synthesis: Reaction with the enolate of diethyl malonate (or similar C-H acidic compounds) allows for chain extension.

Protocol 4: Synthesis of a Benzylic Nitrile This protocol is adapted from a standard cyanation procedure.[7]

-

Setup: In a round-bottom flask, dissolve Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in DMF. Causality: DMF is an excellent solvent for S(_N)2 reactions and readily dissolves ionic salts like NaCN.[11]

-

Reagent Addition: Add sodium cyanide (NaCN) (1.2 eq.). Caution: NaCN is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.

-

Reaction: Heat the mixture to 50°C and stir for 3-5 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic extracts with brine, dry over MgSO(_4), filter, and concentrate. The crude product can be purified by column chromatography.

Potential Side Reactions

While nucleophilic substitution is the dominant pathway, other reactions can occur under certain conditions.

-

Elimination (E2): For primary benzylic halides, elimination is generally not a significant competing reaction. However, using a sterically hindered, strong base could potentially lead to minor amounts of elimination products.

-

Ester Hydrolysis/Transesterification: The methyl ester groups are generally stable under the neutral or mildly basic conditions used for many S(_N)2 reactions. However, prolonged heating with strong bases (like alkoxides or hydroxides) or strong acids can lead to hydrolysis or transesterification of the esters. This should be considered when planning multi-step syntheses.

-

Over-alkylation: When reacting with primary amines, there is a possibility of double alkylation to form the tertiary amine if the reaction conditions are not carefully controlled. Using a large excess of the primary amine can help minimize this.

Conclusion

Dimethyl 2-(bromomethyl)isophthalate is a powerful synthetic intermediate characterized by a highly reactive benzylic bromide. Its reactivity is governed by the principles of nucleophilic substitution, with the reaction outcome (S(_N)1 vs. S(_N)2) being highly tunable through the judicious choice of nucleophile and solvent. By leveraging the protocols and mechanistic understanding presented in this guide, researchers can effectively employ this reagent to construct a diverse array of complex molecules for applications spanning from drug discovery to advanced materials.

References

- Dimethyl 2-(bromomethyl)

- Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Benchchem.

- Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING.

- Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry.

- Benzylic Bromin

- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.

- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.

- General Procedure for Benzyl

- 16281-93-9|Dimethyl 2-(bromomethyl)

-

A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow . The Journal of Organic Chemistry. [Link]

- 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)

- Safety D

- SAFETY DATA SHEET - Diethyl bromomalon

- Application Note: Synthesis of Dimethyl 3-(bromomethyl)phthalate and Its Derivatives for Research and Drug Development. Benchchem.

- Benzylic Bromination of Arom

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde . ChemRxiv. [Link]

- Application Notes and Protocols: Solvent Effects on the Reactivity of Dimethyl 3-(bromomethyl)

- Dimethyl 5-(bromomethyl)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)isophthalate | Apollo [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. m.chemicalbook.com [m.chemicalbook.com]

A Comprehensive Technical Guide to the SDS Hazards of Dimethyl 2-(bromomethyl)isophthalate for Research Professionals

Introduction and Compound Profile

Dimethyl 2-(bromomethyl)isophthalate is a substituted aromatic compound utilized in organic synthesis, particularly as a building block or intermediate in the development of more complex molecules for pharmaceutical and materials science applications. Its reactivity, conferred by the bromomethyl group, makes it a valuable reagent. However, this same reactivity is the source of its significant physiological hazards. A thorough understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a critical prerequisite for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of its hazard profile, grounded in authoritative safety data, to equip researchers with the knowledge necessary for safe handling and risk mitigation.

The primary identifier for this compound is its CAS Number, 16281-93-9.[1][2] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| Chemical Name | Dimethyl 2-(bromomethyl)isophthalate | [1][2] |

| CAS Number | 16281-93-9 | [1][2] |

| Molecular Formula | C11H11BrO4 | [1] |

| Molecular Weight | 287.11 g/mol | [2] |

| Physical Form | Solid or viscous liquid | [1] |

| Typical Purity | ≥98% | [1][2] |

GHS Hazard Analysis: A Multi-faceted Risk Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates Dimethyl 2-(bromomethyl)isophthalate with the signal word "Danger," indicating the potential for severe hazards.[1] The risk profile is complex, encompassing corrosive properties, acute toxicity, and long-term health effects.

Caption: GHS Pictograms and associated hazards for Dimethyl 2-(bromomethyl)isophthalate.

Causality of Hazards: A Mechanistic Perspective

The hazardous nature of this compound is primarily driven by the electrophilic character of the benzylic bromide. The bromomethyl group (-CH2Br) is a potent alkylating agent.

-

Corrosivity (H314): This is the most immediate and severe hazard. The compound can react with nucleophilic functional groups present in biological tissues (e.g., amines, thiols, and hydroxyls in proteins and lipids). This covalent modification disrupts cellular structures, leading to severe chemical burns on the skin and irreversible damage to the eyes.[1] Furthermore, slow hydrolysis can release hydrobromic acid (HBr), a strong acid, further contributing to its corrosive effects.

-

Acute Toxicity (H302, H331): The compound is harmful if swallowed and toxic if inhaled.[1][3] Inhalation of dust or aerosols can cause severe irritation and potential damage to the respiratory tract.[4][5] Systemic absorption following ingestion or inhalation can lead to organ damage, as indicated by the H370 classification.[3]

-

Long-Term Health Hazards (H341, H351, H361): As an alkylating agent, Dimethyl 2-(bromomethyl)isophthalate has the potential to react with DNA. This genotoxic activity is the mechanistic basis for it being suspected of causing genetic defects (mutagenicity), cancer (carcinogenicity), and reproductive harm.[3]

Summary of GHS Hazard Statements

| H-Code | Hazard Statement | Significance & Rationale for Researchers |

| H314 | Causes severe skin burns and eye damage | Most critical acute hazard. Requires stringent use of PPE, including face shields and chemical-resistant gloves. Any contact necessitates immediate and thorough decontamination. |

| H331 | Toxic if inhaled | Mandates the use of certified engineering controls, such as a chemical fume hood, to prevent exposure to dust or aerosols.[3] |

| H302 | Harmful if swallowed | Reinforces the prohibition of eating, drinking, or smoking in the laboratory and underscores the need for thorough hand washing after handling.[1][4] |

| H335 | May cause respiratory irritation | A less severe but more common inhalation hazard. Highlights the importance of minimizing dust generation during handling.[4][5] |

| H341 | Suspected of causing genetic defects | Serious long-term risk. Alkylating nature poses a threat to DNA integrity. Exposure must be minimized for all personnel, especially those of reproductive age.[3] |

| H351 | Suspected of causing cancer | Serious long-term risk. Chronic, low-level exposure is a significant concern. Adherence to engineering controls is paramount.[3] |

| H361 | Suspected of damaging fertility or the unborn child | Serious long-term risk. Reinforces the need for strict exposure controls for all researchers.[3] |

| H370 | Causes damage to organs (Liver, Respiratory system, Nervous system) | Indicates potential for systemic toxicity even from a single significant exposure.[3] |

Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural steps work in concert to eliminate exposure pathways.

Engineering Controls

-

Primary Containment: All manipulations of Dimethyl 2-(bromomethyl)isophthalate, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable due to the H331 (Toxic if inhaled) and H335 (May cause respiratory irritation) classifications.[3][4][5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

Given the H314 classification (Causes severe skin burns and eye damage), standard laboratory PPE is insufficient.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[1][4] Eye protection alone does not protect the skin of the face from splashes.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile, with a sufficient thickness (e.g., >8 mil). Double-gloving is recommended for extended manipulations. Always inspect gloves for pinholes or degradation before use and wash hands thoroughly after removal.[1]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

Caption: A mandatory workflow for the safe handling of Dimethyl 2-(bromomethyl)isophthalate.

Storage and Incompatibilities

-

Storage Conditions: The compound should be stored locked up in a refrigerator at 2-8°C under an inert atmosphere.[1][3] The container must be kept tightly closed to prevent exposure to moisture, which can lead to hydrolysis and degradation.[1][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4]

Emergency and First Aid Procedures

In the event of any exposure, immediate action is critical to minimizing harm. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[4] This is a medical emergency. Seek immediate attention from an ophthalmologist.[7]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes.[5][6] Seek immediate medical attention.[6]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4][6] Seek immediate medical attention.

Disposal Considerations

Dimethyl 2-(bromomethyl)isophthalate and any materials contaminated with it (e.g., pipette tips, paper towels, gloves) must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain. All waste must be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Conclusion

Dimethyl 2-(bromomethyl)isophthalate is a potent chemical reagent with a hazard profile that demands the highest level of respect and caution. Its severe corrosive properties, coupled with its acute toxicity and suspected long-term health effects, necessitate a multi-layered safety approach. By understanding the mechanisms behind these hazards and rigorously adhering to the engineering, administrative, and PPE controls outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

-

SAFETY DATA SHEET - Dimethyl 5-bromoisophthalate . Thermo Fisher Scientific. [Link]

-

Safety data sheet - PALATINOL® M . BASF. [Link]

-

Section 1. Product and company identification - SAFETY DATA SHEET . [Link]

-

hydrocarbons, C11-C14, n-alkanes, isoalkanes, cyclics, aromatics (2-25%) . DHC Solvent Chemie GmbH. [Link]

-

Calcium-Bentonit EF, Powder . Penergetic. [Link]

Sources

- 1. Dimethyl 2-(bromomethyl)isophthalate | 16281-93-9 [sigmaaldrich.com]

- 2. 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)isophthalate | Apollo [store.apolloscientific.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characteristics of Dimethyl 2-(bromomethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic characteristics of Dimethyl 2-(bromomethyl)isophthalate, a key building block in organic synthesis and drug discovery. As a Senior Application Scientist, the following sections are structured to offer not just data, but a foundational understanding of how each spectroscopic technique elucidates the molecule's structure, providing a self-validating framework for its identification and characterization.

Introduction: The Molecular Blueprint

Dimethyl 2-(bromomethyl)isophthalate (CAS No: 16281-93-9) is a substituted aromatic dicarboxylate ester.[1][2] Its utility in synthetic chemistry stems from the presence of two key reactive sites: the ester functionalities and the benzylic bromide. The latter is particularly valuable as it allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups.[3] This makes it a versatile precursor for the synthesis of more complex molecules, including those with potential therapeutic applications.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For Dimethyl 2-(bromomethyl)isophthalate, we expect to see distinct signals for the methyl ester protons, the benzylic bromomethyl protons, and the aromatic protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the ester and bromo-substituents.

Expected ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 6H |

| Bromomethyl (-CH₂Br) | ~4.8 | Singlet | 2H |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet | 3H |

Causality Behind Predictions: The spectrum of the parent compound, dimethyl isophthalate, shows the methoxy protons at approximately 3.9 ppm and the aromatic protons in the 7.5-8.5 ppm region.[4][5] The introduction of the electron-withdrawing bromomethyl group is expected to have a minor deshielding effect on the adjacent aromatic protons. The benzylic protons of the -CH₂Br group are significantly deshielded by the adjacent bromine and aromatic ring, hence their predicted downfield shift to around 4.8 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 2-(bromomethyl)isophthalate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

Logical Relationship of Protons in Dimethyl 2-(bromomethyl)isophthalate

Caption: Expected proton environments and their connectivity.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| Methoxy (-OC H₃) | ~52 |

| Bromomethyl (-C H₂Br) | ~30 |

| Aromatic (C -H) | 128 - 135 |

| Aromatic (C -Substituted) | 130 - 140 |

| Carbonyl (-C =O) | ~166 |

Causality Behind Predictions: The chemical shifts are predicted based on data for dimethyl isophthalate and related brominated aromatic compounds.[4][6][7] The ester carbonyl carbons are expected in the highly deshielded region around 166 ppm. The aromatic carbons will appear in the 128-140 ppm range, with the carbons directly attached to substituents showing distinct shifts. The methoxy carbons are typically found around 52 ppm. The carbon of the bromomethyl group is expected to be significantly shielded compared to the aromatic carbons, appearing around 30 ppm due to the influence of the bromine atom.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Ester) | Stretch | ~1720 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1100 |

| C-Br | Stretch | 680 - 515 |

Causality Behind Predictions: The IR spectrum of dimethyl isophthalate shows a strong ester C=O stretch around 1720 cm⁻¹ and C-O stretches between 1300 and 1100 cm⁻¹.[4][8][9] These characteristic peaks are expected to be present in Dimethyl 2-(bromomethyl)isophthalate. Additionally, we anticipate C-H stretching frequencies for both aromatic and aliphatic protons and the characteristic C-Br stretch in the fingerprint region.

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Sources

- 1. 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)isophthalate | Apollo [store.apolloscientific.co.uk]

- 2. 16281-93-9|Dimethyl 2-(bromomethyl)isophthalate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl isophthalate(1459-93-4) 1H NMR [m.chemicalbook.com]

- 6. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethyl isophthalate(1459-93-4) 13C NMR spectrum [chemicalbook.com]

- 8. 1,3-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 9. Dimethyl isophthalate(1459-93-4) IR Spectrum [m.chemicalbook.com]

Technical Whitepaper: Storage, Stability, and Lifecycle Management of Dimethyl 2-(bromomethyl)isophthalate

Executive Summary & Criticality

Dimethyl 2-(bromomethyl)isophthalate is a highly specialized benzylic bromide intermediate used primarily in the synthesis of immunomodulatory drugs (IMiDs) such as Pomalidomide and Lenalidomide analogs. Its structural integrity is pivotal for downstream yield; however, it possesses a "chemical Achilles' heel"—the ortho-positioning of the bromomethyl group relative to the ester functionalities.

This proximity creates a high susceptibility to autocatalytic degradation via hydrolysis and subsequent lactonization. Improper storage does not merely lower purity; it generates impurities (phthalides) that are often difficult to separate from the final pharmaceutical active ingredient (API).

Core Storage Directive:

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory .

-

Container: Amber borosilicate glass with Teflon-lined caps (Light & Moisture barrier).

-

Handling: Class 1 Lachrymator protocols apply.

Degradation Mechanisms: The "Ortho-Effect"

To understand the storage requirements, one must understand the failure mode. Unlike simple alkyl halides, Dimethyl 2-(bromomethyl)isophthalate undergoes a two-step degradation pathway driven by the ortho-effect.

The Cascade

-

Hydrolysis (Trigger): Moisture attacks the benzylic carbon, displacing the bromide ion. This releases HBr (acid) and forms the hydroxymethyl intermediate.

-

Acid Catalysis: The released HBr lowers the micro-environment pH, accelerating further hydrolysis.

-

Lactonization (Terminal Event): The newly formed hydroxyl group is spatially fixed in the ortho position relative to the methyl ester. It attacks the carbonyl carbon of the adjacent ester, ejecting methanol and forming a thermodynamically stable phthalide (lactone) ring.

This cyclization is irreversible and rapid once hydrolysis begins.

Visualizing the Pathway

The following diagram illustrates the chemical causality that necessitates strict moisture control.

Figure 1: The degradation cascade showing how moisture ingress triggers HBr release and irreversible lactonization.

Storage & Handling Protocols

This section details the Standard Operating Procedures (SOP) required to maintain >98% purity over a 12-24 month lifecycle.

Environmental Control Table

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C – 8°C | Slows the kinetics of nucleophilic substitution (hydrolysis). |

| Atmosphere | Inert (Ar/N₂) | Prevents atmospheric moisture from initiating the degradation cascade. Argon is preferred due to its density (blanketing effect). |

| Light | Dark / Amber | Benzylic C-Br bonds are photolabile. UV exposure can cause homolytic cleavage and radical degradation. |

| Container | Glass + PTFE | HBr (degradation byproduct) corrodes metal. Plastic allows moisture permeation. Use borosilicate glass with PTFE-lined caps. |

| Desiccant | External Only | Store the vial inside a secondary jar containing silica gel or molecular sieves. Do not add desiccant directly to the product. |

Receiving and Initial Storage Workflow

Upon receipt of the material, the following "Chain of Custody" workflow must be executed immediately.

Figure 2: Intake workflow ensuring the inert atmosphere is re-established immediately after opening for QC.

Quality Control & Shelf Life Validation

Due to the high reactivity of benzylic bromides, a "Use-By" date is less reliable than a "Retest Date."

-

Standard Retest Period: 12 months (if stored perfectly).

-

Accelerated Retest: Every 6 months if the container has been opened.

Analytical Method (HPLC)

To detect the specific phthalide impurity, a Reverse Phase HPLC method is required.

-

Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 250mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 230 nm (Carbonyl/Benzene absorption).

-

Pass Criteria:

-

Purity

98.0%. -

Phthalide Impurity

0.5%.[1] -

Free HBr (Titration):

0.2%.

-

Visual Indicators of Failure

Before instrumental analysis, perform a visual check:

-

Color Change: Pure material is typically white to off-white. A yellow/orange tint indicates bromine liberation.

-

Physical State: If the solid powder becomes "sticky" or clumps significantly, hydrolysis has likely occurred (formation of hygroscopic HBr salts).

Safety & Toxicology (HSE)

Warning: Dimethyl 2-(bromomethyl)isophthalate is a potent alkylating agent and lachrymator.

-

Lachrymator: It irritates the eyes and mucous membranes intensely, even at low concentrations.

-

Corrosive: Causes severe skin burns. The hydrolysis product (HBr) on the skin creates acid burns.

-

Handling:

-

Always handle in a certified chemical fume hood .

-

Double-glove (Nitrile) to prevent permeation.

-

Have 5% Sodium Bicarbonate solution ready to neutralize spills immediately.

-

References

-

Sigma-Aldrich. Safety Data Sheet: Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9).[2][3] Accessed October 2023. Link

-

Muller, G. et al. Process for the preparation of 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (Lenalidomide).[4] U.S. Patent 7,968,719. Link

-

BLD Pharm. Product Specifications: Dimethyl 2-(bromomethyl)isophthalate.[3][5]Link

-

Federchimica. Guidelines on Stability Data and Attribution of Retest/Shelf Life for APIs.Link

-

Master Organic Chemistry. Benzylic Bromination and Stability of Benzylic Halides.Link

Sources

- 1. Benzyl bromide reagent grade, 98 100-39-0 [sigmaaldrich.com]

- 2. Dimethyl 2-(bromomethyl)isophthalate | 16281-93-9 [sigmaaldrich.com]

- 3. 16281-93-9|Dimethyl 2-(bromomethyl)isophthalate|BLD Pharm [bldpharm.com]

- 4. CN105523939A - Lenalidomide intermediate preparation method - Google Patents [patents.google.com]

- 5. Dimethyl 2-(bromomethyl)isophthalate | 16281-93-9 [sigmaaldrich.com]

Methodological & Application

Synthesis of isoindolinones using Dimethyl 2-(bromomethyl)isophthalate

An In-Depth Technical Guide to the Synthesis of Isoindolinones using Dimethyl 2-(bromomethyl)isophthalate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry, utilizing Dimethyl 2-(bromomethyl)isophthalate as a key starting material. We will delve into the mechanistic underpinnings of this synthetic strategy, provide field-proven experimental procedures, and discuss the versatility of this approach.

The Strategic Importance of the Isoindolinone Scaffold

The isoindolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. It is a cornerstone for numerous biologically active compounds, including approved drugs and investigational agents.[1][2] Molecules incorporating this framework have demonstrated a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and immunomodulatory effects.[3][4] Notable drugs like thalidomide and its analogs, lenalidomide and pomalidomide, feature the isoindolinone motif and underscore its therapeutic potential, particularly in oncology.[1][2] The synthetic accessibility and the ability to readily functionalize the isoindolinone structure make it an attractive starting point for the development of novel therapeutic agents.[5]

The method described herein leverages the reactivity of Dimethyl 2-(bromomethyl)isophthalate, a versatile building block, to construct the isoindolinone ring system through a reliable and efficient two-step, one-pot sequence.

The Key Reagent: Dimethyl 2-(bromomethyl)isophthalate

Dimethyl 2-(bromomethyl)isophthalate is an aromatic compound featuring a reactive benzylic bromide and two methyl ester groups. The strategic placement of these functional groups makes it an ideal precursor for the synthesis of N-substituted isoindolinones.

Synthesis of the Precursor: While commercially available, it's valuable to understand its synthesis. Dimethyl 2-(bromomethyl)isophthalate is typically prepared via the radical bromination of its precursor, Dimethyl 2-methylisophthalate. This reaction commonly employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or light, in a suitable solvent like acetonitrile or carbon tetrachloride.[6]

Reaction Mechanism and Causality

The synthesis of isoindolinones from Dimethyl 2-(bromomethyl)isophthalate and a primary amine is a robust process that proceeds through a tandem N-alkylation and intramolecular cyclization (amidation) sequence.

Mechanistic Pathway

-

N-Alkylation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of Dimethyl 2-(bromomethyl)isophthalate. This is a standard SN2 reaction that displaces the bromide ion, forming a new carbon-nitrogen bond and generating a secondary amine intermediate.[7] A base is required to neutralize the hydrobromic acid (HBr) byproduct.

-

Intramolecular Cyclization: In the presence of a base and typically with heating, the newly formed secondary amine attacks one of the adjacent methyl ester carbonyls. This intramolecular nucleophilic acyl substitution results in the formation of a five-membered lactam ring, eliminating methanol and yielding the final isoindolinone product. The intramolecular nature of this step is entropically favored, driving the reaction to completion.

Below is a diagram illustrating the mechanistic pathway.

Caption: Reaction mechanism for isoindolinone synthesis.

Experimental Protocols and Data

This section provides a detailed, self-validating protocol for the synthesis of a representative N-substituted isoindolinone.

General Experimental Workflow

The overall workflow is straightforward and can be adapted for parallel synthesis to generate compound libraries.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]